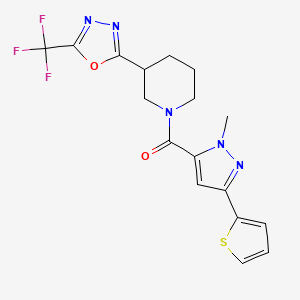

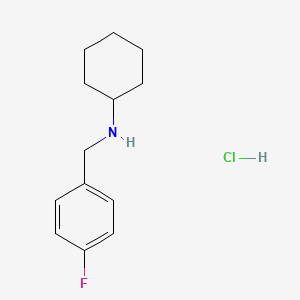

![molecular formula C27H25N7O3 B2743735 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251674-47-1](/img/structure/B2743735.png)

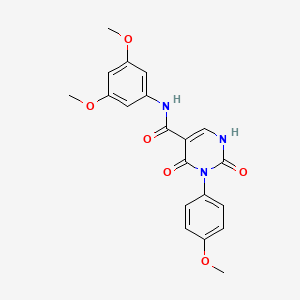

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research. It contains several functional groups, including a phenylpiperazine, an oxadiazole, and a triazolopyridinone .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, specific structural data for this compound was not found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques. Unfortunately, specific property data for this compound was not found .科学的研究の応用

Quorum Sensing Inhibitors

The compound has been found to be a potent selective lasB quorum sensing inhibitor of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Anti-Biofilm Formation

The compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. They are particularly problematic in medical settings, where they can cause persistent infections .

Drug Development

The compound has been suggested as a good template for further drug development . This is based on docking studies that revealed the compound binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

GPCR Ligand

The compound has been found to be moderately active as a GPCR ligand . G protein-coupled receptors (GPCRs) are a large family of receptors that play a key role in many physiological processes and are therefore important drug targets .

Ion Channel Modulator

The compound has also been found to be moderately active as an ion channel modulator . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells .

Kinase Inhibitor

The compound has been found to be moderately active as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). As part of this modification process, kinases are key players in the regulation of many cellular processes, including cell-cycle control, apoptosis, and several signal-transduction pathways .

作用機序

Target of Action

Similar compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might inhibit the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to prolonged signal transmission at cholinergic synapses.

将来の方向性

The future research directions for this compound would likely depend on its biological activity and potential therapeutic applications. For example, if it shows promise as a drug candidate, further studies could be conducted to optimize its structure and evaluate its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name |

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N7O3/c1-19-7-5-8-20(17-19)24-28-26(37-30-24)22-11-6-12-33-25(22)29-34(27(33)36)18-23(35)32-15-13-31(14-16-32)21-9-3-2-4-10-21/h2-12,17H,13-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUQYRDACQLDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

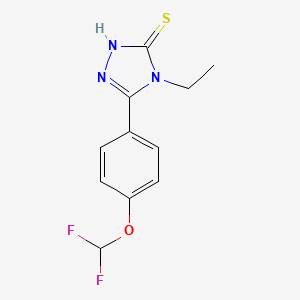

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid](/img/structure/B2743657.png)

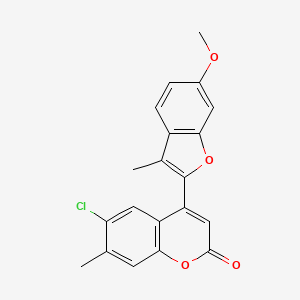

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)

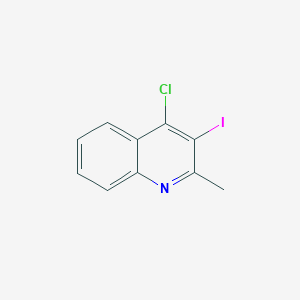

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)

![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)